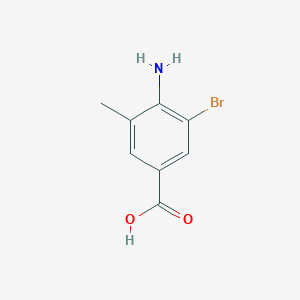

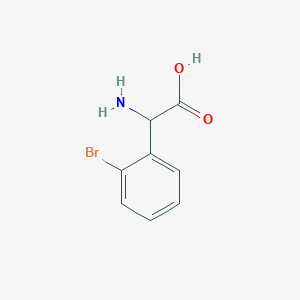

4-Amino-3-bromo-5-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

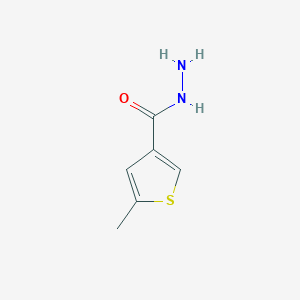

4-Amino-3-bromo-5-methylbenzoic acid (4ABMBA) is an organic compound that belongs to the class of aromatic carboxylic acids. It is a colorless solid with a molecular formula of C7H7BrNO2. 4ABMBA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various dyes, catalysts, and other organic compounds.

Scientific Research Applications

Synthesis in Medicinal Chemistry 4-Amino-3-bromo-5-methylbenzoic acid plays a critical role as a precursor or intermediate in the synthesis of various medicinal compounds. For instance, it is used in the synthesis of certain anti-cancer drugs that inhibit thymidylate synthase, showcasing its significance in the pharmaceutical industry (Cao Sheng-li, 2004).

Role in Antibiotic Research This compound is also identified in the structure of calichemicin antibiotics. The study of its derivatives and the synthesis process contributes to understanding the chemical nature of these antibiotics, which can be vital for developing new therapeutic agents (K. V. Laak & H. Scharf, 1989).

Photodynamic Therapy for Cancer Derivatives of this compound are used in the synthesis of new zinc phthalocyanine compounds. These compounds have shown potential in photodynamic therapy, a type of treatment used in cancer therapy. The research in this area is significant for developing new, effective treatments for cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Molecular Interaction Studies Research also involves studying the molecular interactions of compounds containing this compound with other molecules like DNA. This is essential for understanding the compound's potential effects on biological systems, which can be crucial for drug development and other medical applications (Arezoo Jamshidvand et al., 2018).

Chemical Property Analysis The study of the thermodynamics and physical properties of halogenbenzoic acids, including derivatives of this compound, is crucial for understanding their behavior in various environments. This research is fundamental for the application of these compounds in different scientific and industrial fields (K. Zherikova et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that amines are generally involved in various biological processes and can interact with a wide range of targets .

Mode of Action

The mode of action of 4-Amino-3-bromo-5-methylbenzoic acid involves several chemical reactions. One of the oldest methods of α-amino acid synthesis begins with α bromination of a carboxylic acid by treatment with Br2 and PBr3. SN2 substitution of the α-bromo acid with ammonia then yields an α-amino acid .

Biochemical Pathways

Amines are known to play crucial roles in many biological processes, including protein synthesis and neurotransmission .

Pharmacokinetics

The properties of amines and benzoic acid derivatives suggest that they can be well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Amines and benzoic acid derivatives are known to have various biological activities, which can result in a wide range of cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds. For example, the compound’s reactivity and stability can be affected by the pH of the environment, as both amines and carboxylic acids can undergo ionization .

Biochemical Analysis

Biochemical Properties

4-Amino-3-bromo-5-methylbenzoic acid plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo free radical bromination and nucleophilic substitution reactions . These interactions are crucial for understanding how this compound can be utilized in biochemical processes and its potential effects on biological systems.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and other cellular processes. For example, the compound can participate in free radical reactions, which are essential for its biochemical activity .

properties

IUPAC Name |

4-amino-3-bromo-5-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGKGOMPWNLCEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405481 |

Source

|

| Record name | 4-amino-3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860787-42-4 |

Source

|

| Record name | 4-amino-3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)